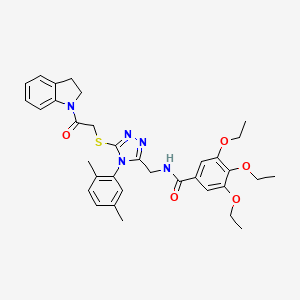

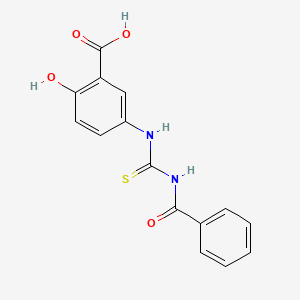

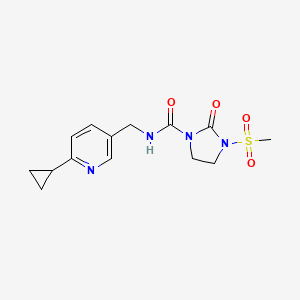

![molecular formula C13H10F3N3O2S B2825263 1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318284-64-9](/img/structure/B2825263.png)

1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, also known by its chemical formula C12H13NO5S , is a synthetic compound with diverse pharmacological effects. Its molecular weight is approximately 283.3 g/mol . The compound exhibits intriguing properties due to its unique structural features.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Catalytic Applications

One area of research involves the use of derivatives of this compound in catalytic processes. For instance, [Msim]CuCl3 has been utilized as a catalyst for preparing 5-amino-1H-pyrazole-4-carbonitriles, showcasing the compound's role in facilitating reactions through anomeric and vinylogous anomeric effects in the product's structure (Khazaei et al., 2021).

Quantum Mechanical and Spectroscopic Analysis

The compound has also been subject to quantum mechanical calculations and spectroscopic (FT-IR, FT-Raman, and UV) investigations to elucidate its molecular structural parameters, vibrational frequencies, and electronic properties. Such studies provide insights into the compound's molecular electrostatic potential, NLO properties, and thermodynamic behaviors, contributing to a deeper understanding of its reactivity and interactions (Govindasamy & Gunasekaran, 2015).

Corrosion Inhibition

Research has also explored the use of pyrazole derivatives, including those related to the subject compound, as corrosion inhibitors. These studies investigate the efficiency of such compounds in protecting metals from corrosion, particularly in acidic environments. The findings reveal that these derivatives can significantly enhance corrosion resistance, making them valuable for applications in materials science and engineering (Yadav et al., 2016).

Organic Synthesis and Medicinal Chemistry

The compound and its derivatives have been studied for their potential in organic synthesis, leading to the development of various pharmaceuticals and biologically active molecules. This includes the synthesis of celecoxib, a well-known cyclooxygenase-2 (COX-2) inhibitor, demonstrating the compound's relevance in medicinal chemistry and drug development (Penning et al., 1997).

Propiedades

IUPAC Name |

1-methyl-5-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2S/c1-8-3-5-9(6-4-8)22(20,21)12-10(7-17)11(13(14,15)16)18-19(12)2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUHELJQRUNGJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

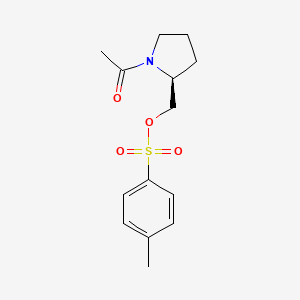

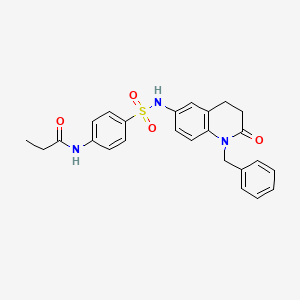

![2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2825186.png)

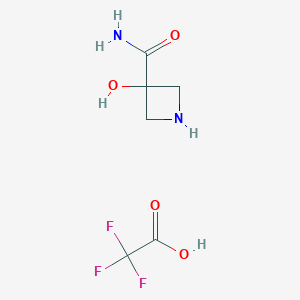

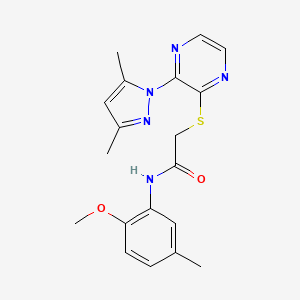

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2825187.png)

methanone](/img/structure/B2825196.png)

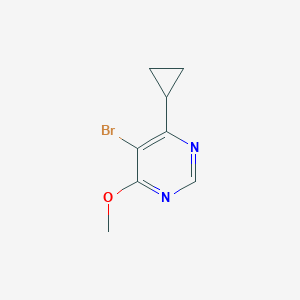

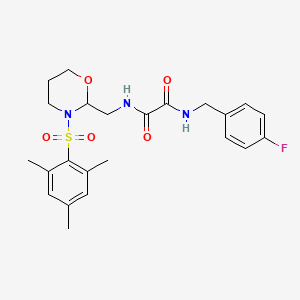

![1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2825198.png)

![(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2825203.png)